
Quinagolide
Descripción general
Descripción
La quinagolide es un agonista selectivo del receptor de dopamina D2, utilizado principalmente para tratar la hiperprolactinemia, una condición caracterizada por niveles elevados de prolactina . Se comercializa bajo el nombre comercial Norprolac y es conocido por su eficacia en la reducción de los niveles de prolactina y el tratamiento del dolor en los senos .
Aplicaciones Científicas De Investigación
Treatment of Hyperprolactinemia
Clinical Efficacy
Quinagolide has been extensively studied for its effectiveness in treating hyperprolactinemia. A study demonstrated that after 12 months of treatment, serum prolactin levels normalized in all patients with microprolactinoma and in 87.5% of those with macroprolactinoma . The drug is particularly beneficial for patients who are intolerant or resistant to bromocriptine, another dopamine agonist.
Comparison with Other Treatments
this compound has been compared to cabergoline in several studies. One notable study indicated that this compound was not less effective than cabergoline in managing hyperprolactinemia, with both treatments achieving significant reductions in prolactin levels . The following table summarizes findings from various studies comparing this compound and cabergoline:
Study Year | Type of Study | Patient Group | Treatment | Normalization Rate (%) | Tumor Volume Reduction (%) |
---|---|---|---|---|---|
2000 | Randomized Controlled Trial | Microprolactinoma | This compound | 100% (23/23) | >80% (21.7%) |
2000 | Randomized Controlled Trial | Macroprolactinoma | This compound | 87.5% (14/16) | >80% (25%) |
2023 | Prospective Study | Various Prolactinomas | This compound | Not less than cabergoline | Not specified |
Potential Role in Endometriosis
Recent studies have explored the effects of this compound in endometriosis, a condition characterized by the presence of endometrial tissue outside the uterus. This compound has been shown to reduce invasive and angiogenic potential in endometrial stem cells derived from ectopic lesions, suggesting a therapeutic role beyond hyperprolactinemia management . The following points summarize its effects:
- Inhibition of Angiogenesis : this compound treatment significantly reduced endothelial differentiation and angiogenic potential in ectopic endometrial stem cells.
- Molecular Mechanisms : The drug's action involves modulation of dopamine receptor pathways, which may influence cellular proliferation and invasion characteristics associated with endometriosis.
Psychological Effects and Quality of Life
This compound's impact on psychological symptoms associated with hyperprolactinemia has also been investigated. A pilot study aimed to evaluate its effectiveness compared to bromocriptine in alleviating psychological symptoms such as anxiety and depression linked to elevated prolactin levels . The study design included:
- Sample Size : 40 treatment-naive patients with hyperprolactinemia.
- Assessment Tools : Self-reported health questionnaires to evaluate psychological symptoms pre- and post-treatment.
Use in Assisted Reproductive Technology
This compound has been examined for its role in preventing ovarian hyperstimulation syndrome (OHSS) during assisted reproductive technology procedures such as intra-cytoplasmic sperm injection (ICSI). Research indicates that this compound may be more effective than cabergoline in this context, providing a safer alternative for high-risk patients undergoing fertility treatments .
Case Study 1: Efficacy in Prolactinoma
A patient with microprolactinoma treated with this compound showed normalization of serum prolactin levels after six months, along with significant tumor volume reduction observed through MRI scans.
Case Study 2: Psychological Improvement
In a cohort treated for hyperprolactinemia, patients reported improved mental well-being after initiation of this compound therapy, correlating with decreased prolactin levels.
Mecanismo De Acción
La quinagolide ejerce sus efectos al dirigirse selectivamente a los receptores de dopamina D2 como agonista . Esto lleva a una reducción de larga duración en los niveles de prolactina a través de un efecto proporcional a la dosis. La activación de los receptores de dopamina D2 inhibe la secreción de prolactina de la glándula pituitaria, lo que reduce los niveles de prolactina en la sangre .
Análisis Bioquímico
Biochemical Properties
Quinagolide plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. This interaction inhibits the secretion of prolactin from the anterior pituitary gland . This compound interacts with several biomolecules, including dopamine receptors (D2 and D1), with a higher affinity for D2 receptors . The binding of this compound to D2 receptors results in reduced adenylyl cyclase activity, decreased intracellular cyclic adenosine monophosphate (cAMP), and inhibited prolactin secretion .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In lactotroph cells of the pituitary gland, this compound reduces prolactin secretion by binding to D2 receptors . This binding leads to decreased cAMP levels and reduced prolactin synthesis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating dopamine receptor activity . It has been observed to reduce the proliferation and survival of mammary epithelial cells in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to D2 receptors on the surface of lactotroph cells . This binding inhibits adenylyl cyclase activity, leading to reduced cAMP levels and subsequent inhibition of prolactin secretion . This compound also binds to D1 receptors, but with lower affinity and minimal clinical relevance . The compound’s ability to inhibit prolactin secretion is primarily mediated through its action on D2 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound achieves a long-lasting reduction in prolactin levels in a dose-proportional manner . The compound undergoes extensive first-pass metabolism, with sulfate and glucuronide conjugates being the major circulating metabolites . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dairy cows, this compound has been shown to reduce milk production by inhibiting prolactin secretion . Higher doses of this compound result in more pronounced effects on prolactin inhibition and milk production . Excessive doses may lead to adverse effects such as reduced pregnancy rates and potential carcinogenicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily undergoing extensive first-pass metabolism . The major circulating metabolites are sulfate and glucuronide conjugates, with N-desethyl analogue being a biologically active metabolite . The compound’s metabolism involves interactions with enzymes responsible for sulfate and glucuronide conjugation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with dopamine receptors . The compound’s selective binding to D2 receptors facilitates its localization and accumulation in target tissues, such as the pituitary gland . This compound’s distribution is influenced by its metabolic stability and the presence of active metabolites .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to dopamine receptors on the cell surface . This localization is crucial for its activity in inhibiting prolactin secretion. This compound’s targeting to specific cellular compartments is mediated by its interaction with D2 receptors, which are predominantly expressed on the surface of lactotroph cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de quinagolide implica una secuencia de pasos que comienza con 5-metoxi-2-tetralona . El proceso incluye la formación del sistema de anillos octahidrobenzo[g]quinolina con la estereoquímica correcta, seguido de una transposición de Curtius para transformar un éster en una amina . Otra ruta sintética implica el uso de 1,6-dimetoxi-naftaleno, que se somete a litiación selectiva, hidrogenación catalítica y reducción de Birch para formar el producto deseado .
Métodos de producción industrial
Para la producción a gran escala, Novartis desarrolló un proceso mejorado. Este método comienza con 1,6-dimetoxi-naftaleno, que se litiia selectivamente y reacciona con 2-ciano-3-etoxi-acrilato de etilo. Los productos intermedios se someten a hidrogenación catalítica, hidrólisis y reducción de Birch, seguidos de esterificación de Fischer y alquilación para producir this compound .
Análisis De Reacciones Químicas
Tipos de reacciones
La quinagolide se somete a varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto se puede reducir utilizando reactivos como borohidruro de sodio.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno y oxígeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, como compuestos hidroxilados y alquilados.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad de la this compound
La this compound es única debido a su estructura no derivada del ergot, lo que reduce el riesgo de efectos secundarios comúnmente asociados con compuestos derivados del ergot como la bromocriptina . También es eficaz en pacientes que son intolerantes o resistentes a la bromocriptina .
Actividad Biológica
Quinagolide is a non-ergot-derived dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemia. Its biological activity is characterized by its ability to selectively inhibit prolactin secretion from lactotroph cells in the anterior pituitary gland, leading to significant therapeutic effects in various conditions associated with elevated prolactin levels.
This compound exerts its pharmacological effects by binding with high affinity to D2 receptors on lactotroph cells. This binding inhibits adenylyl cyclase activity, decreasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses prolactin secretion. The compound also exhibits some affinity for D1 receptors, although this is considered clinically insignificant .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 4 to 6 hours. The duration of the prolactin-lowering effect can last for at least 24 hours, and its pharmacokinetics are linear across various doses. It is approximately 90% bound to plasma proteins, with significant distribution to the liver, kidneys, and pituitary gland. The elimination half-life varies significantly among species, ranging from 8 hours in rabbits to 59 hours in dogs .
Biological Activity and Effects
- Inhibition of Prolactin Secretion :
-
Effects on Endometriosis :
- Recent studies have shown that this compound reduces invasive and angiogenic properties in endometrial stem cells (E-MSCs), suggesting a potential therapeutic role in endometriosis management .
- In vitro experiments demonstrated that this compound treatment led to a significant decrease in the percentage of CD31-expressing E-MSCs after co-culture, indicating reduced angiogenic potential .
- Impact on Ovulation and Lactation :
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to other dopamine agonists:
Compound | Prolactin Inhibition | Half-Life (hrs) | Dopamine Receptor Affinity | Effects on Ovulation |
---|---|---|---|---|
This compound | Potent | 8-59 (species-dependent) | High (D2), Low (D1) | Inhibits at higher doses |
Bromocriptine | Moderate | 15-30 | High (D2) | Inhibits at lower doses |
Cabergoline | Very potent | 63 | Very High (D2) | Inhibits at lower doses |
Case Studies and Clinical Findings
Several clinical studies have highlighted the effectiveness of this compound in managing hyperprolactinemia:
- A study involving fourteen patients with prolactinoma showed significant reductions in prolactin levels after initiating treatment with this compound, with improvements noted within hours of administration .
- Long-term follow-ups indicated sustained efficacy and tolerability, making this compound a preferred choice for patients who may not respond adequately to other dopamine agonists like bromocriptine or cabergoline .
Propiedades
IUPAC Name |
(3S,4aS,10aR)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3/t16-,17+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGTRDCCWFXTG-ZIFCJYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble in water (0.2%) | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Prolactin secretion from the lactotroph cells present in the anterior pituiatry gland is under tonic inhibitory control mediated by dopaminergic signalling via D2 receptors. Quinagolide selectively binds to D2 receptors expressed on the surface of lactotroph cells with high affinity which results in reduced adenylyl cyclase activity, reduced intracellular cyclic adenosine monophosphate and inhibited prolactin secretion. It also binds to D1 receptors but with low affinity and little clinical relevance. | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87056-78-8 | |
Record name | Quinagolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87056-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
231-237 | |
Record name | Quinagolide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.